molecular formula C28H31ClN6O7 B600975 Losartan N1-Glucuronide CAS No. 138584-34-6

Losartan N1-Glucuronide

Cat. No.: B600975
CAS No.: 138584-34-6
M. Wt: 599.03
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Mechanism of Action

Target of Action

Losartan N1-Glucuronide, a metabolite of Losartan, primarily targets the Angiotensin II receptor type 1 (AT1) . The AT1 receptor plays a crucial role in regulating blood pressure and fluid balance .

Mode of Action

This compound, like Losartan, acts as a selective and competitive antagonist at the AT1 receptor . It prevents the binding of Angiotensin II to the AT1 receptor, thereby inhibiting the vasoconstrictor and aldosterone-secreting effects of Angiotensin II .

Biochemical Pathways

The metabolism of Losartan involves three main routes: oxidation, hydroxylation, and glucuronidation . The conversion of Losartan to its active metabolite E-3174 involves oxidation of an alcohol to a carboxylic acid, catalyzed by cytochrome P450 enzymes . The glucuronidation of Losartan, which results in the formation of this compound, is mainly carried out by UGT1A1 and UGT2B7 .

Pharmacokinetics

Losartan is rapidly absorbed and reaches maximum concentrations 1–2 hours post-administration . Approximately 14% of a Losartan dose is converted to the active metabolite E-3174 . The terminal elimination half-life of Losartan ranges from 1.5 to 2.5 hours, and that of E-3174 from 6 to 9 hours . Renal excretion is a minor elimination pathway for Losartan but a major pathway for the E-3174 metabolite .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion . Furthermore, genetic variations in the enzymes involved in its metabolism, such as CYP3A4, CYP2C9, and UGT1A1, can also impact its pharmacokinetics and pharmacodynamics .

Biochemical Analysis

Biochemical Properties

Losartan N1-Glucuronide interacts with various enzymes, proteins, and other biomolecules. The metabolism of Losartan to this compound involves three main routes: oxidation, hydroxylation, and glucuronidation . This biotransformation is catalyzed by cytochrome P450 enzymes .

Cellular Effects

This compound, as a metabolite of Losartan, may share some of its cellular effects. For instance, Losartan has been shown to have beneficial effects on memory, neurogenesis, and cell motility in transgenic Alzheimer’s mice . It also suppresses the inflammatory response in collagen-induced arthritis by inhibiting the MAPK and NF-κB pathways in B and T cells .

Molecular Mechanism

The conversion of Losartan to this compound is an oxidation of an alcohol to a carboxylic acid . This process is catalyzed by cytochrome P450 enzymes, resulting in the formation of this compound .

Temporal Effects in Laboratory Settings

The metabolism of Losartan to this compound is a part of the drug’s pharmacokinetics. After oral administration, approximately 14% of the Losartan dose is converted to this compound . The terminal elimination half-life of Losartan ranges from 1.5 to 2.5 hours and that of this compound from 6 to 9 hours .

Dosage Effects in Animal Models

While specific studies on this compound dosage effects in animal models are limited, research on Losartan, its parent compound, has shown that it ameliorates pain in rat models of chemotherapy-induced neuropathic pain . It also has a protective effect against tubulointerstitial injury in IgA nephropathy .

Metabolic Pathways

This compound is involved in the metabolic pathways of Losartan. The conversion of Losartan to this compound is catalyzed by cytochrome P450 enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Losartan N1-Glucuronide involves the glucuronidation of losartan. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out under mild conditions, usually at physiological pH and temperature .

Industrial Production Methods: Industrial production of this compound follows similar principles but is scaled up to meet commercial demands. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring high yield and purity of the product. The reaction conditions are optimized to maximize the efficiency of the glucuronidation process .

Chemical Reactions Analysis

Types of Reactions: Losartan N1-Glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable under physiological conditions and does not readily undergo oxidation or reduction .

Common Reagents and Conditions:

Major Products Formed: The major product formed from the hydrolysis of this compound is losartan, which can then be further metabolized or excreted .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[5-[2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]tetrazol-1-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31ClN6O7/c1-2-3-8-20-30-25(29)19(14-36)34(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)26-31-32-33-35(26)27-23(39)21(37)22(38)24(42-27)28(40)41/h4-7,9-12,21-24,27,36-39H,2-3,8,13-14H2,1H3,(H,40,41)/t21-,22-,23+,24-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOPSQNVVWGEQG-RTCYWULBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C5C(C(C(C(O5)C(=O)O)O)O)O)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31ClN6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857943
Record name 5-(4'-{[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}[1,1'-biphenyl]-2-yl)-1-beta-D-glucopyranuronosyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

599.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138584-34-6
Record name beta-D-Glucopyranuronic acid, 1-(5-(4'-((2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl)methyl)(1,1'-biphenyl)-2-yl)-1H-tetrazol-1-yl)-1-deoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138584346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4'-{[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}[1,1'-biphenyl]-2-yl)-1-beta-D-glucopyranuronosyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-(4'-((2-BUTYL-4-CHLORO-5-(HYDROXYMETHYL)-1H-IMIDAZOL-1-YL)METHYL)(1,1'-BIPHENYL)-2-YL)-1H-TETRAZOL-1-YL)-1-DEOXY-.BETA.-D-GLUCOPYRANURONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ2393SFX2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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